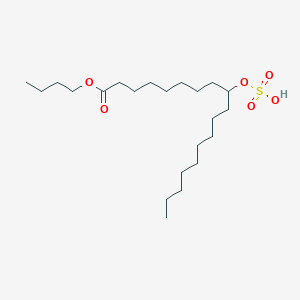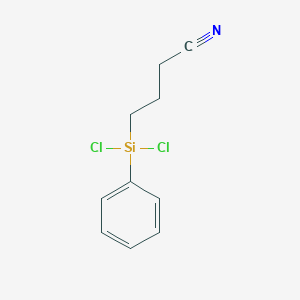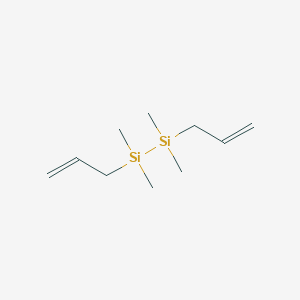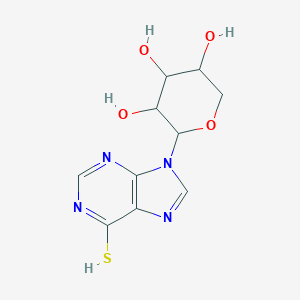
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione, commonly known as THT, is a purine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
THT inhibits xanthine oxidase by binding to the molybdenum cofactor of the enzyme. This binding prevents the enzyme from converting hypoxanthine and xanthine to uric acid, leading to a decrease in the production of reactive oxygen species. THT has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
THT has been found to exhibit several biochemical and physiological effects. In addition to its antioxidant, antiviral, and anticancer properties, THT has been shown to have anti-inflammatory effects. This compound has also been found to improve insulin sensitivity in diabetic rats, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THT has several advantages for use in lab experiments. This compound is stable and can be easily synthesized with high yields. THT is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, THT has some limitations, including its poor solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research involving THT. One potential area of research is the development of THT-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of THT's effects on other enzymes involved in purine metabolism. Additionally, the development of more efficient synthesis methods for THT could lead to its widespread use in scientific research.
Métodos De Síntesis
THT can be synthesized using various methods, including the reaction of 6-thioguanine with 2,3,4-tri-O-acetyl-1,5-anhydro-D-ribitol in the presence of a catalyst. Another method involves the reaction of 6-thioguanine with 1,2,3,4-tetra-O-acetyl-5-deoxy-D-ribose in the presence of a catalyst. Both of these methods result in the formation of THT with high yields.
Aplicaciones Científicas De Investigación
THT has been found to have potential applications in scientific research, particularly in the field of biochemistry. This compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to a decrease in the production of reactive oxygen species, which are known to cause oxidative damage to cells. THT has also been found to have antiviral and anticancer properties, making it a potential candidate for drug development.
Propiedades
Número CAS |
18520-89-3 |
|---|---|
Nombre del producto |
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione |
Fórmula molecular |
C10H12N4O4S |
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O4S/c15-4-1-18-10(7(17)6(4)16)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19) |
Clave InChI |
BPIINOQXEGAJIX-UHFFFAOYSA-N |
SMILES isomérico |
C1C(C(C(C(O1)N2C=NC3=C2N=CN=C3S)O)O)O |
SMILES |
C1C(C(C(C(O1)N2C=NC3=C2NC=NC3=S)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)N2C=NC3=C2N=CN=C3S)O)O)O |
Otros números CAS |
18520-89-3 |
Sinónimos |
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



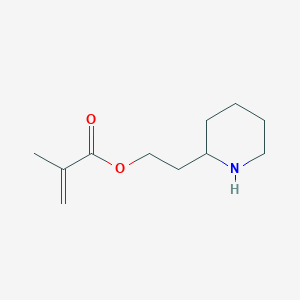
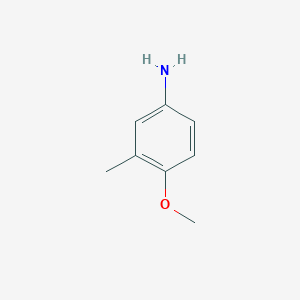
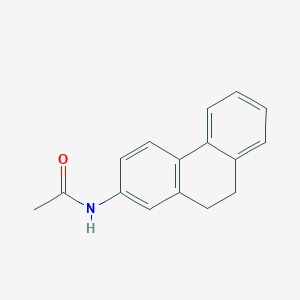
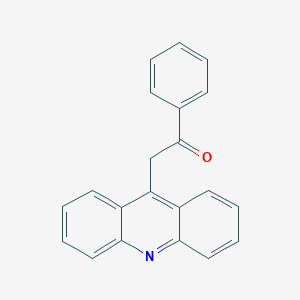
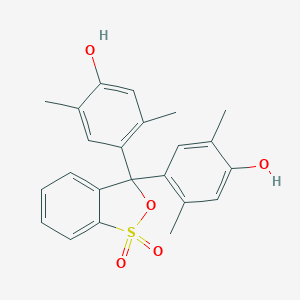
![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)
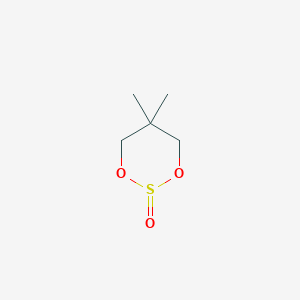
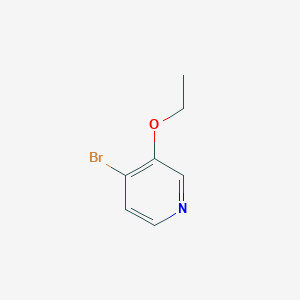
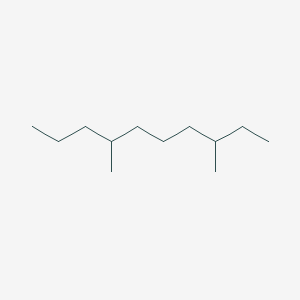
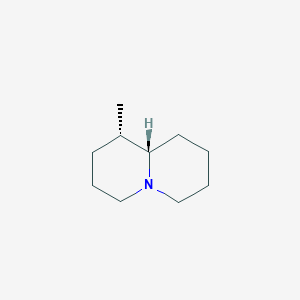
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
